molecular formula C16H18N4O2 B1678447 Piribedil CAS No. 3605-01-4

Piribedil

Katalognummer B1678447
CAS-Nummer: 3605-01-4
Molekulargewicht: 298.34 g/mol
InChI-Schlüssel: OQDPVLVUJFGPGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piribedil is an antiparkinsonian agent and a piperazine derivative. It acts as a D2 and D3 receptor agonist . It is used in the treatment of Parkinson’s disease, either as monotherapy or in combination with levodopa .


Synthesis Analysis

A method of synthesis for piribedil involves the use of piperonyl cyclonene, piperazine, and paraformaldehyde under the effect of hydrochloric acid for one-step synthesis of piperonylpiperazine, which is then used to synthesize piribedil with dichloro pyrimidine .


Chemical Reactions Analysis

Piribedil acts as a non-ergot partial dopamine D2/D3-selective agonist, blocks alpha2-adrenoreceptors, and has minimal effects on serotoninergic, cholinergic, and histaminergic receptors . It has been shown to improve parkinsonian motor symptoms with a lower propensity than levodopa to induce dyskinesia .

Wissenschaftliche Forschungsanwendungen

Parkinson's Disease Treatment

Piribedil has been extensively studied for its efficacy in treating Parkinson's disease. It is a dopamine agonist with equal affinity for D2/D3 dopamine receptors and has been found effective as monotherapy or as an adjunct to levodopa (L-dopa) in Parkinson's treatment. Notably, piribedil induces less dyskinesia than L-dopa in MPTP-treated marmosets, indicating a lower degree and intensity of dyskinesia, which is a significant advantage in Parkinson's therapy (Smith et al., 2002). In another study, piribedil monotherapy showed significant improvement in motor symptoms in early Parkinson's disease patients compared to placebo (Rascol et al., 2006).

Cognitive and Psychomotor Enhancement

Piribedil has been investigated for its potential cognitive and psychomotor enhancement effects. A study involving young, healthy male volunteers revealed that piribedil improved reaction time, memory recall, and information processing speed, indicating its potential as a cognitive enhancer (Schück et al., 2002).

Neuroendocrine Effects

Piribedil has been studied for its neuroendocrine effects, particularly in the context of depression. It has been shown to alter the secretion of various hormones, including prolactin and other stress hormones, suggesting its potential utility in treating depressive and anxiety disorders, attention deficit hyperactivity disorder, and chronic pain disorders (Bykov & Bekker, 2020).

Treatment of Tinnitus

Piribedil has been evaluated for the treatment of tinnitus, a challenging condition to manage. A study involving 100 patients with tinnitus assessed the efficacy of piribedil, showing no significant improvement compared to placebo. However, specific electrophysiological characteristics were identified that might predict better treatment response with piribedil in certain subgroups of tinnitus patients (de Azevedo et al., 2009).

Safety And Hazards

Piribedil can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid prolonged or repeated exposure .

Zukünftige Richtungen

Piribedil has been used in China for many years as monotherapy or in combination with levodopa . Future research may focus on better understanding its antiparkinsonian profile . Pilot clinical studies suggest that piribedil may improve non-motor symptoms, such as apathy, but confirmatory trials are needed .

Eigenschaften

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDPVLVUJFGPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52293-23-9 (mesylate), 78213-63-5 (mono-hydrochloride)
Record name Piribedil [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003605014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9045188
Record name Piribedil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piribedil

CAS RN

3605-01-4
Record name Piribedil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3605-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piribedil [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003605014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piribedil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12478
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Piribedil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piribedil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.695
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRIBEDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO22K1PRDJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piribedil
Reactant of Route 2
Reactant of Route 2
Piribedil
Reactant of Route 3
Reactant of Route 3
Piribedil
Reactant of Route 4
Reactant of Route 4
Piribedil
Reactant of Route 5
Reactant of Route 5
Piribedil
Reactant of Route 6
Reactant of Route 6
Piribedil

Citations

For This Compound
7,070
Citations
A Güell, G Geraud, PH Jauzac… - Journal of Cerebral …, 1982 - journals.sagepub.com
… that recieved a dopaminergic agonist, piribedil, at a dose of 0.1 … , we demonstrate a similar action of piribedil on CBF in man. … Piribedil was given intrave nously by means of a 30-min …
Number of citations: 27 journals.sagepub.com
MJ Millan - Pharmacology & therapeutics, 2010 - Elsevier
… Of these, piribedil displays the unique cellular signature of: 1)… preclinical and therapeutic profile of piribedil, comparisons to … the mechanisms of action of piribedil and other antiparkinson …
Number of citations: 98 www.sciencedirect.com
S Perez-Lloret, O Rascol - CNS drugs, 2016 - Springer
… The tolerability and safety profile of piribedil fits with that of the class of dopaminergic … are not a concern with piribedil. The original combination of piribedil D 2 dopaminergic and alpha-2 …
Number of citations: 51 link.springer.com
J McCulloch, L Edvisson - European journal of pharmacology, 1980 - Elsevier
… Two aspects of the cerebrovascular action of the putative dopaminergic agonist, piribedil, … artery to piribedil and its metabolite, S584, were first examined and the effects of piribedil upon …
Number of citations: 30 www.sciencedirect.com
D Nagaraja, S Jayashree - American Journal of Psychiatry, 2001 - Am Psychiatric Assoc
… piribedil improves global cognitive function in patients with mild cognitive impairment. METHOD: In a 90-day randomized double-blind study, treatment with piribedil … agonist piribedil …
Number of citations: 232 ajp.psychiatryonline.org
P Jenner - Journal of neurology, 1992 - Springer
… However, in our studies in contrast to other dopamine agonists, in vivo piribedil interacts … piribedil may be limited by nausea and drowsiness. Indeed, in MPTP-treated primates piribedil …
Number of citations: 37 link.springer.com
M Ziegler, A Castro‐Caldas… - … : official journal of the …, 2003 - Wiley Online Library
… months: −10.0 points in the piribedil group vs. −6.7 points … piribedil group vs. 13 of 54 patients in the placebo group). In conclusion, a 6‐month oral administration of 150 mg/day piribedil …
O Rascol, B Dubois, AC Caldas, S Senn… - … : official journal of the …, 2006 - Wiley Online Library
Piribedil is a D 2 dopamine agonist, which has been shown to improve symptoms of Parkinson's disease (PD) when combined with L‐dopa. The objective of this study was to compare …
A Castro‐Caldas, P Delwaide, W Jost… - … : official journal of the …, 2006 - Wiley Online Library
… Piribedil and bromocriptine resulted in similar improvement on all UPDRS III subscores. Piribedil … of piribedil limited to the Wisconsin Card Sorting Test. An overall good tolerability of …
A Mittur - Current Drug Therapy, 2011 - ingentaconnect.com
… pleiotropy, and clinical properties of piribedil with a focus on its utility in the therapy … piribedil are related to current knowledge on its multifunctional pharmacology. Properties of piribedil …
Number of citations: 28 www.ingentaconnect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.